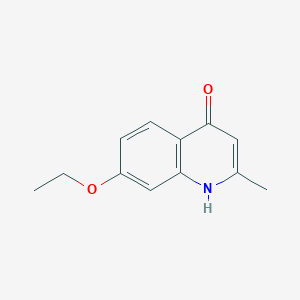

7-Ethoxy-2-methylquinolin-4-ol

Description

Evolution of Quinoline (B57606) Chemistry in Academic Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. acs.org This discovery opened the door to a new class of heterocyclic compounds that would prove to be of immense scientific value. Early research focused on understanding the fundamental structure and reactivity of the quinoline nucleus. Found in various natural products, most notably alkaloids, the quinoline ring system quickly captured the attention of chemists. researchgate.net

The development of synthetic methodologies was crucial to unlocking the potential of quinoline derivatives. Landmark reactions such as the Skraup synthesis, the Combes synthesis, and the Friedländer synthesis provided pathways to construct the quinoline core from simpler starting materials. nih.govresearchgate.net These methods, though often requiring harsh conditions, laid the groundwork for the synthesis of a multitude of substituted quinolines, allowing for the systematic investigation of structure-activity relationships. Over the decades, these classical methods have been refined and new, more efficient synthetic strategies have been developed, including microwave-assisted and multicomponent reactions. researchgate.net

Significance of Quinoline-4-ol Derivatives in Chemical and Biological Investigations

Among the various classes of quinoline derivatives, quinolin-4-ols have garnered significant attention due to their versatile chemical properties and wide range of biological activities. The presence of the 4-hydroxyl group allows for tautomerism, existing in equilibrium with the corresponding 4(1H)-quinolone form. This structural feature is critical to their biological function, influencing their ability to act as hydrogen bond donors and acceptors and to chelate metal ions.

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. These derivatives have been investigated for their efficacy as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. rsc.org The ability to modify the quinoline ring at various positions allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Research Scope and Contextualization of 7-Ethoxy-2-methylquinolin-4-ol

The specific compound, this compound, is a member of the quinolin-4-ol family, featuring a methyl group at the 2-position and an ethoxy group at the 7-position. While extensive research exists for the broader quinoline class, specific data for this compound is limited in publicly accessible scientific literature. Its structural similarity to other biologically active quinolines, however, places it in a context ripe for investigation.

The synthesis of this compound can be conceptually approached through established methods for quinolin-4-ol synthesis, such as the Gould-Jacobs reaction, followed by O-alkylation of the resulting phenol. For instance, the reaction of an appropriately substituted aniline (B41778) with diethyl (ethoxymethylene)malonate would yield a 4-hydroxyquinoline (B1666331) ester, which upon saponification, decarboxylation, and subsequent etherification of the 7-hydroxy group would produce the target compound.

Given the known biological activities of related compounds, this compound holds potential for investigation in several areas. For example, derivatives of 7-alkoxy-4,5-dihydro-imidazo[1,2-a]quinoline have demonstrated antibacterial activity. nih.gov Furthermore, the substitution pattern on the quinoline ring is known to significantly influence the biological and physical properties of the molecule. The presence and position of alkoxy groups can affect a compound's lipophilicity and its ability to interact with biological targets.

The following tables provide data for structurally related compounds, which can serve as a reference point for predicting the potential properties and areas of research for this compound.

Table 1: Physicochemical Properties of Structurally Related Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Ethoxy-2-methylquinolin-4-ol | 15644-91-4 | C₁₂H₁₃NO₂ | 203.24 sigmaaldrich.com |

| 2-Methylquinolin-7-ol | 165112-03-8 | C₁₀H₉NO | 159.18 chemscene.com |

| 2-Methylquinolin-4-ol | 607-67-0 | C₁₀H₉NO | 159.18 |

| 4-Ethoxy-2-methylquinolin-7-amine | 1708274-89-8 | C₁₂H₁₄N₂O | 218.26 |

This table presents data for known structural analogs of this compound to provide a comparative context.

Table 2: Research Applications of Related Quinoline Derivatives

| Compound Class | Research Area | Investigated Activities |

| 7-alkoxy-4,5-dihydro-imidazo[1,2-a]quinolines | Antibacterial | Inhibition of Gram-positive and Gram-negative bacteria nih.gov |

| 4-Alkoxyquinolines | Antimycobacterial | Inhibition of Mycobacterium tuberculosis |

| 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol | Anticancer, Neuroprotective | Inhibition of cancer cell lines, potential in Alzheimer's disease models |

This table highlights the research applications of quinoline derivatives with similar structural motifs to this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

7-ethoxy-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-11(7-9)13-8(2)6-12(10)14/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

PPAWNRTVPYMIDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C=C(N2)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 7 Ethoxy 2 Methylquinolin 4 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, electronic environment of atoms, and the connectivity between them.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

The analysis of one-dimensional ¹H (proton) and ¹³C NMR spectra provides the initial and most critical data for structural verification. Although specific experimental data for 7-Ethoxy-2-methylquinolin-4-ol is not widely published, a detailed prediction of its spectral characteristics can be made based on established principles and data from analogous structures.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethoxy group should present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group at the C2 position of the quinolinone ring would appear as a sharp singlet. The aromatic protons on the quinolinone core and the vinyl proton at C3 would exhibit characteristic chemical shifts and coupling patterns determined by their positions and neighboring protons. A broad singlet corresponding to the N-H proton is also anticipated, with a chemical shift that can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon (C4), which is expected at a significantly downfield chemical shift, confirming the predominance of the keto tautomer. The carbons of the ethoxy group, the C2-methyl group, and the distinct carbons of the heterocyclic and benzene (B151609) rings would all resonate at predictable chemical shifts.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~7.9 - 8.1 | d | ~8.5 - 9.0 |

| H-8 | ~6.9 - 7.1 | d | ~2.0 - 2.5 |

| H-6 | ~6.8 - 7.0 | dd | J = ~8.5 - 9.0, ~2.0 - 2.5 |

| H-3 | ~6.1 - 6.3 | s | - |

| -OCH₂CH₃ | ~4.0 - 4.2 | q | ~7.0 |

| C2-CH₃ | ~2.3 - 2.5 | s | - |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.0 |

| N1-H | ~11.0 - 12.0 | br s | - |

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (C=O) | ~176.0 - 178.0 |

| C7 | ~162.0 - 164.0 |

| C2 | ~152.0 - 154.0 |

| C8a | ~140.0 - 142.0 |

| C5 | ~125.0 - 127.0 |

| C4a | ~121.0 - 123.0 |

| C6 | ~115.0 - 117.0 |

| C8 | ~100.0 - 102.0 |

| C3 | ~108.0 - 110.0 |

| -OCH₂CH₃ | ~63.0 - 65.0 |

| C2-CH₃ | ~18.0 - 20.0 |

| -OCH₂CH₃ | ~14.0 - 16.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Tautomeric Forms

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethoxy group, confirming their direct connection. It would also map the connectivity between the aromatic protons H-5 and H-6, which are adjacent. acs.orgresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). An HSQC spectrum would show cross-peaks linking the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, such as H-3 to C-3, H-5 to C-5, and the protons of the methyl and ethoxy groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It allows for the assembly of the entire molecular puzzle. Key expected HMBC correlations would include:

The C2-CH₃ protons correlating to C2 and C3.

The H-3 proton correlating to C2, C4, and C4a.

The methylene protons of the ethoxy group correlating to C7, confirming the position of the ether linkage.

The N-H proton correlating to C2, C4, and C8a.

Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Purpose |

| COSY | -OCH₂ -CH₃ | Confirms ethoxy group connectivity. |

| COSY | H-5 / H-6 | Confirms aromatic ring connectivity. |

| HSQC | H-3 / C-3; H-5 / C-5; H-6 / C-6; H-8 / C-8 | Assigns protonated carbons. |

| HMBC | -OCH₂ CH₃ / C -7 | Confirms position of the ethoxy group. |

| HMBC | C2-CH₃ / C -2, C -3 | Confirms position of the methyl group. |

| HMBC | H -5 / C -4, C -7, C -8a | Assembles the aromatic and heterocyclic rings. |

Spectroscopic Investigation of Tautomeric Equilibria in Quinolin-4(1H)-ones

Quinolin-4-ol systems can exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). Spectroscopic evidence from numerous studies on related compounds overwhelmingly indicates that the equilibrium strongly favors the keto (quinolin-4(1H)-one) form in both solid and solution states.

The primary NMR evidence for the predominance of the keto form of this compound would be:

¹³C NMR: The presence of a signal in the downfield region of δ 176-178 ppm, characteristic of a carbonyl carbon (C=O). The enol form would lack this signal and instead show a C-OH signal at a significantly more upfield position (~155-160 ppm).

¹H NMR: The observation of a signal for the N-H proton, typically in the δ 11-12 ppm range. The enol form would instead exhibit a signal for an O-H proton, which would have a different chemical shift and exchange behavior.

These spectroscopic features provide a definitive assignment of the dominant tautomeric structure as 7-ethoxy-2-methyl-1H-quinolin-4-one.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. These methods are complementary and are used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, the key expected absorption bands would confirm its structure. A strong absorption band for the C=O stretch of the keto group is a particularly diagnostic feature. mdpi.com

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | N-H Stretch | Amide (in keto form) |

| 3080 - 3010 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1640 - 1620 | C=O Stretch | Amide I band (keto form) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O-C Stretch | Aryl-alkyl ether (asymmetric) |

| ~850 - 800 | C-H Bend | Aromatic (out-of-plane) |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov It provides information about vibrational modes that are complementary to those seen in FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O), Raman is more sensitive to vibrations that cause a change in polarizability, such as symmetric stretches and vibrations of non-polar bonds. arxiv.org

In the context of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinolinone ring system and the C-C backbone. researchgate.netresearchgate.net Symmetric stretching of the aromatic rings typically gives rise to strong Raman signals.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2990 - 2900 | C-H Stretch | Aliphatic (symmetric) |

| 1620 - 1580 | Ring Stretch | Quinolinone Ring |

| 1380 - 1350 | Ring Breathing | Quinolinone Ring |

| ~1000 | Ring Breathing | Benzene Ring (Trigonal Mode) |

| 780 - 740 | C-H Bend | Aromatic (out-of-plane) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

No experimental HRMS data, including exact mass measurements for elemental composition determination or fragmentation pathways, are available for this compound.

X-ray Crystallography for Solid-State Structural Determination

There are no published X-ray crystallography studies for this compound. Consequently, information on its solid-state structure, including crystal system, space group, unit cell dimensions, and intramolecular bonding, is unavailable.

Photophysical Characteristics and Fluorescence Applications

Analysis of Absorption and Emission Spectra

Specific absorption and emission maxima (λ_abs and λ_em) for this compound have not been reported. Without this data, a detailed analysis of its electronic transitions and photophysical properties is not possible.

Investigation of Stokes Shift Phenomena

As the absorption and emission spectral data are not available, the Stokes shift for this compound cannot be calculated or discussed.

Due to the absence of empirical data for this compound, the accompanying data tables and a list of mentioned compounds as requested in the instructions cannot be generated. Further research and experimental characterization of this specific compound are required to provide the detailed analysis outlined in the user's request.

Computational Chemistry and Theoretical Investigations of 7 Ethoxy 2 Methylquinolin 4 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of quinoline (B57606) derivatives. These theoretical studies provide deep insights into the molecule's behavior and characteristics. DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d) or 6-311+G(d), to optimize molecular structures and predict various properties in both gaseous and solution phases. scirp.org

A critical aspect of quinolin-4-ol systems is the potential for tautomerism, existing in equilibrium between the keto (quinolin-4-one) and enol (quinolin-4-ol) forms. scirp.orgnih.gov Theoretical studies on related quinolin-4-one derivatives have consistently shown that the keto forms are generally more stable than their enol counterparts. scirp.orgresearchgate.net This stability is a key consideration in all theoretical analyses of 7-Ethoxy-2-methylquinolin-4-ol.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure. DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly employed for such optimizations. researchgate.netacadpubl.eu

Theoretical calculations for related quinoline derivatives provide insights into the expected structural parameters. The optimized geometry reveals a nearly planar quinoline ring system, with the substituents causing minor deviations from planarity. The table below presents hypothetical yet representative optimized geometric parameters for the core quinoline structure of this compound, based on DFT calculations of analogous molecules.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.37 | C2-N1-C8a | 118.5 |

| C2-C3 | 1.42 | N1-C2-C3 | 122.0 |

| C3-C4 | 1.40 | C2-C3-C4 | 120.5 |

| C4-C4a | 1.45 | C3-C4-C4a | 119.0 |

| C4a-C8a | 1.41 | C4-C4a-C5 | 121.0 |

| C7-O | 1.36 | C6-C7-C8 | 120.0 |

| C4-O | 1.35 | C3-C4-O | 123.0 |

| C2-C(CH3) | 1.51 | N1-C2-C(CH3) | 117.0 |

Note: The data in this table is illustrative and based on typical values for similar quinoline structures. Specific experimental or calculated values for this compound may vary.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, DFT calculations are used to determine these energy values. In related systems, it has been observed that substituents can significantly influence the HOMO-LUMO gap; for instance, methoxy (B1213986) substituents on a quinolin-4-one ring can lead to a more reactive enol form. scirp.org

The table below shows representative calculated electronic properties for a generic 7-alkoxy-2-methylquinolin-4-ol system.

| Property | Energy (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Note: These values are illustrative. The actual calculated energies for this compound will depend on the specific DFT functional and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas usually correspond to the location of lone pairs of electronegative atoms. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms or other electron-withdrawing groups.

For this compound, the MEP surface would likely show the most negative potential located around the oxygen atom of the hydroxyl/keto group at the C4 position and the nitrogen atom within the quinoline ring. The ethoxy group's oxygen atom would also exhibit a region of negative potential. The hydrogen atom of the C4-hydroxyl group (in the enol form) would be a prominent site of positive potential, indicating its acidic nature. Understanding these reactive sites is crucial for predicting how the molecule will interact with other chemical species.

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound by comparing theoretical and experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) have become a standard method to aid in structure elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to compute NMR shieldings, which are then converted to chemical shifts. By calculating the chemical shifts for different possible isomers or conformers, researchers can identify the structure that best matches the experimental NMR data. For this compound, DFT can predict the chemical shifts for each proton and carbon atom, helping to assign the peaks in its experimental NMR spectra.

Vibrational Frequencies: The vibrational spectrum of a molecule, typically measured using infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. A detailed analysis of the calculated vibrational modes allows for the assignment of each band in the experimental IR and Raman spectra to specific stretching, bending, or torsional motions within the molecule. For this compound, this would include vibrations of the quinoline ring, the methyl and ethoxy groups, and the hydroxyl/carbonyl group.

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative picture than a simple analysis of the HOMO-LUMO gap.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

The table below provides a summary of these calculated global reactivity descriptors for a representative quinoline system.

| Descriptor | Definition | Calculated Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Potential (μ) | -χ | -3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.15 |

Note: These values are derived from the illustrative HOMO/LUMO energies in section 4.1.2 and are for conceptual understanding.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Visible spectra) of compounds. scirp.org TD-DFT calculations can determine the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of transition probability) for the electronic transitions from the ground state to various excited states.

By simulating the UV-Vis spectrum of this compound, researchers can understand the nature of its electronic transitions, often characterized as π → π* or n → π* transitions. Comparing the predicted spectrum with the experimentally measured one can help confirm the molecular structure and provide insights into how substituents affect the electronic properties of the quinoline chromophore. For quinoline derivatives, TD-DFT calculations can effectively reproduce experimental absorption spectra. scirp.org

Theoretical Investigation of Tautomeric Forms and Energetics

The phenomenon of tautomerism is a critical aspect of the chemical behavior of this compound, as it can exist in two primary forms: the enol form (this compound) and the keto form (7-ethoxy-2-methyl-1H-quinolin-4-one). This keto-enol tautomerism involves the migration of a proton and the shifting of double bonds within the molecule. libretexts.orgyoutube.com Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stability of these tautomers. researchgate.net

Theoretical calculations for related 4-hydroxyquinoline (B1666331) derivatives have consistently shown that the keto tautomer is generally more stable than the enol form. researchgate.netresearchgate.net This preference is attributed to the greater stability of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form. youtube.com The energetic landscape of this equilibrium is influenced by factors such as the solvent environment and the nature of substituents on the quinoline ring. researchgate.netscispace.com For instance, studies on various substituted 2-methyl-quinolin-4(1H)-ones have demonstrated that the 4-oxo (keto) form predominates in solution. nuph.edu.ua

| Tautomeric Form | General Structural Features | Relative Stability (Theoretical) | Key Theoretical Methodologies |

|---|---|---|---|

| Enol (4-hydroxyquinoline) | Aromatic hydroxyl group at C4 | Generally less stable | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Keto (4-quinolone) | Carbonyl group at C4 and N-H bond | Generally more stable | DFT, MP2, Hartree-Fock |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the interactions of small molecules like this compound with biological macromolecules. These methods provide a virtual window into the molecular world, offering insights that can guide drug discovery and development efforts.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like this compound. For quinoline derivatives, docking studies have been employed to investigate their binding to a variety of targets, including enzymes and receptors implicated in various diseases.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the 4-oxo and N-H groups of quinolone structures are often identified as playing a key role in drug-target interactions. nih.gov

| Parameter | Description | Typical Values/Outputs |

|---|---|---|

| Binding Affinity/Energy | An estimation of the strength of the ligand-target interaction. | Expressed in kcal/mol (more negative values indicate stronger binding). |

| Hydrogen Bonds | Identification of hydrogen bond donors and acceptors between the ligand and protein. | List of interacting residues and bond distances. |

| Hydrophobic Interactions | Identification of non-polar interactions. | List of interacting residues. |

| RMSD (Root Mean Square Deviation) | A measure of the similarity between the docked pose and a reference (e.g., crystallographic) pose. | Values typically in Ångströms (Å). |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing valuable information about the stability of the docked pose and the flexibility of the protein and ligand.

Starting from the best-docked pose obtained from molecular docking, an MD simulation is run for a specific duration (typically nanoseconds). The simulation calculates the forces between atoms and uses these to predict their motions. Analysis of the MD trajectory can reveal whether the key interactions identified in docking are maintained over time. It can also identify conformational changes in the protein or ligand upon binding. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated to assess the stability of the complex and the flexibility of different regions of the protein, respectively.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new compounds, helping to prioritize which derivatives to synthesize and test, thereby saving time and resources in the drug discovery process. The quality of a QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecule. |

| Electronic | HOMO/LUMO energies, dipole moment | Relates to the molecule's reactivity and polarity. |

| Steric | Molecular weight, molar refractivity | Describes the size and shape of the molecule. |

| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |

Structure Activity Relationship Sar Studies of 7 Ethoxy 2 Methylquinolin 4 Ol Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring System

The biological activity of quinolin-4-ol derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Modifications to the ethoxy group at position 7, the methyl group at position 2, the hydroxyl group at position 4, and substitutions at other positions on the quinoline nucleus all play a critical role in modulating the pharmacological profile of these compounds.

The substitution at the C-7 position of the quinoline ring is a key determinant of biological activity. The presence of an alkoxy group, such as the ethoxy group in 7-ethoxy-2-methylquinolin-4-ol, can significantly influence the molecule's potency. Studies on related quinoline structures have shown that a methoxy (B1213986) group at the C-7 position can enhance antitumor activity. nih.gov While direct comparisons are specific to the compound series and biological target, the electronic and steric properties of the C-7 substituent are critical.

The ethoxy group, being slightly larger and more lipophilic than a methoxy group, can alter the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This modification can lead to improved cell membrane permeability. For instance, in a series of 4-aminoquinoline (B48711) derivatives, the group at the 7-position was found to be important for antiplasmodial activity. Furthermore, the presence of two morpholine (B109124) alkoxy substituents at positions 6 and 7 of a quinazoline (B50416) core (a related nitrogen-containing heterocyclic system) was found to increase antiproliferative activity. nih.gov The oxygen of the ethoxy group can also participate in hydrogen bonding interactions within the target's binding site, potentially increasing binding affinity.

The C-2 position of the quinolin-4-one scaffold is another critical site for modification. The presence of a small alkyl group, such as the methyl group in this compound, is often beneficial for biological activity. In studies of quinolin-4-ones, alkyl groups at the C-2 position were found to be more advantageous for antineoplastic activity than larger aryl groups. nih.gov This suggests that the size and lipophilicity of the substituent at this position are important factors.

The hydroxyl group at the C-4 position is a cornerstone of the biological activity of quinolin-4-ol derivatives. This group exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one. nih.govnih.govresearchgate.net This keto-enol tautomerism is crucial for the molecule's interaction with biological targets. nih.govfrontiersin.org The predominant form in solid and solution states is typically the keto form. researchgate.net

The 4-oxo and the adjacent N-H group (in the keto tautomer) are often key to drug-target interactions, frequently acting as hydrogen bond donors and acceptors. researchgate.net For example, docking studies with antimalarial quinolone esters identified the 4-oxo and N-H groups as essential for binding to the Qo site of the bc1 protein complex. ekb.eg The ability to form these specific hydrogen bonds can anchor the molecule within the active site of an enzyme or receptor, which is a prerequisite for potent inhibitory activity. The complete lack of antimalarial activity in N-methylated or O-methylated analogues, where this hydrogen bonding capability is removed, underscores the critical importance of the 4-oxo/4-hydroxy tautomeric system. researchgate.net

Further substitutions on the carbocyclic ring of the quinoline nucleus, particularly at the C-6 and C-8 positions, can also significantly modulate biological activity. The introduction of different functional groups at these positions can fine-tune the electronic properties, lipophilicity, and steric profile of the entire molecule.

Correlation of Structural Modifications with In Vitro Potency

The relationship between structural changes and biological activity is quantitatively assessed through in vitro potency assays, typically reported as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀). While a comprehensive SAR study on a series of this compound derivatives is not available in the cited literature, data from structurally related quinoline and quinazolinone compounds can illustrate these correlations.

For example, studies on 2-arylquinoline and 2-methyl-tetrahydroquinoline derivatives have demonstrated how substitutions on the quinoline ring affect anticancer potency against various cell lines. rsc.org Similarly, research on 7-chloro-(4-thioalkylquinoline) derivatives has shown a correlation between the sulfur oxidation state, the length of an alkyl spacer, and cytotoxic activity. mdpi.com

The following interactive table presents IC₅₀ data from various studies on quinoline and quinazolinone derivatives to demonstrate the impact of different substitution patterns on anticancer activity.

| Compound | Core Structure | Substituents | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Compound 1 | Biphenylurea-indolinone | 5-F on indolinone, 4'-NO₂ on biphenyl | MCF-7 (Breast) | 1.04 | nih.gov |

| Compound 2 | Biphenylurea-indolinone | 5-Cl on indolinone, 4'-NO₂ on biphenyl | MCF-7 (Breast) | 1.93 | nih.gov |

| Compound 3 | 2-Arylquinoline | R=H at C-6 | HeLa (Cervical) | >100 | rsc.org |

| Compound 4 | 2-Arylquinoline | R=Br at C-6 | HeLa (Cervical) | 13.67 | rsc.org |

| Compound 5 | 2-Arylquinoline | R=NO₂ at C-6 | PC3 (Prostate) | 11.32 | rsc.org |

| Compound 6 | 7-chloro-(4-thioalkylquinoline) | Sulfinyl group, 2-carbon spacer | CCRF-CEM (Leukemia) | 0.55 - 2.74 | mdpi.com |

| Compound 7 | 7-chloro-(4-thioalkylquinoline) | Sulfonyl group, 3-carbon spacer | CCRF-CEM (Leukemia) | 0.55 - 2.74 | mdpi.com |

Note: The data presented is for illustrative purposes to show SAR trends in related heterocyclic compounds and not for direct comparison of potency.

Rational Design Principles for Optimizing Derivative Efficacy

The SAR data gathered from initial screening and subsequent optimization efforts provide the foundation for the rational design of new derivatives with improved efficacy. The goal is to enhance the desired biological activity while minimizing off-target effects and improving pharmacokinetic properties. Several key principles guide this process for quinoline-based compounds.

One successful strategy is the use of molecular hybridization, which involves combining the quinoline scaffold with other pharmacophores known to have anticancer activity, such as chalcones. rsc.org This approach can lead to hybrid molecules with multi-target activity, potentially overcoming drug resistance mechanisms. rsc.org

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are indispensable tools in rational drug design. nih.govmdpi.com Docking studies can predict how a designed molecule will bind to its target, helping to rationalize observed SAR trends and guide the introduction of new functional groups to enhance binding interactions. nih.gov For example, if a pocket in the active site is hydrophobic, adding a lipophilic group to the corresponding position on the quinoline scaffold may increase potency.

Fragment-informed SAR (FI-SAR) is another emerging paradigm. This approach involves the strategic coupling of small, functionalized fragments with the core scaffold to build a library of compounds. rsc.org By analyzing the transfer of activity from the fragment to the final conjugate, researchers can rapidly identify pharmacophores that are most likely to yield potent inhibitors. rsc.org

Ultimately, the optimization of the quinoline scaffold is an iterative process of design, synthesis, and biological evaluation. By judiciously modifying substituents at key positions (C-2, C-4, C-7, etc.) based on established SAR, medicinal chemists can develop novel this compound derivatives as promising therapeutic agents.

Investigation of Molecular Mechanisms and Biological Targets in in Vitro Studies

Enzyme Inhibition Mechanisms and Kinase Targeting

Pim-1 Kinase Inhibition and Related Signaling Pathways

No studies were identified that evaluated the inhibitory activity of 7-Ethoxy-2-methylquinolin-4-ol against Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it a target in oncology research. nih.govmdpi.com Inhibition of Pim kinases can disrupt signaling pathways involved in tumorigenesis. nih.govresearchgate.net However, the interaction between this compound and the Pim-1 signaling cascade has not been reported in the available literature.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Modulation

There is no available data on the modulatory effects of this compound on Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). EGFR is a key receptor in cell signaling that, when overactivated, can lead to uncontrolled cell growth. nih.govmdpi.com While various quinazoline (B50416) derivatives have been investigated as EGFR-TK inhibitors, the specific activity of this compound has not been characterized. nih.gov

Histone Deacetylase (HDAC) Inhibition and Nuclear Factor of Activated T-cells (NFAT) Pathway Modulation

The scientific literature lacks information regarding the potential for this compound to act as a Histone Deacetylase (HDAC) inhibitor or to modulate the Nuclear Factor of Activated T-cells (NFAT) pathway. HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to changes in gene expression and are studied for their therapeutic potential.

NLRP3 Inflammasome Assembly and Activation Inhibition

No in vitro studies have been published that describe the inhibition of NLRP3 inflammasome assembly or activation by this compound. The NLRP3 inflammasome is a multiprotein complex involved in the innate immune response, and its dysregulation is linked to various inflammatory diseases. nih.govfrontiersin.orgresearchgate.net While inhibitors of the NLRP3 inflammasome are an active area of research, the role of this specific compound has not been determined. nih.govresearchgate.net

Tubulin Polymerization Inhibition

There is no direct evidence from in vitro assays to suggest that this compound inhibits tubulin polymerization. Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division, making them a target for anticancer drugs. researchgate.netnih.gov Although some compounds with quinoline-like scaffolds have been explored as tubulin polymerization inhibitors, data for this compound is absent. nih.govrsc.org

Lanosterol 14α-Demethylase (LDM) Inhibition

The inhibitory effect of this compound on Lanosterol 14α-demethylase (LDM), also known as CYP51, has not been reported. wikipedia.org LDM is a critical enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. researchgate.netnih.gov Inhibition of this enzyme is the mechanism of action for azole antifungal drugs. nih.gov The potential of this compound to target this enzyme remains uninvestigated.

Investigation of Monoamine Oxidase (MAO) and Aromatase Inhibition

A comprehensive review of scientific literature reveals a lack of specific studies investigating the inhibitory activity of this compound against monoamine oxidase (MAO) and aromatase enzymes.

Monoamine Oxidase (MAO): MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative and psychiatric disorders. nih.govnih.gov While a wide array of natural and synthetic compounds, including various heterocyclic structures, have been evaluated as MAO inhibitors, specific data for this compound is not present in the reviewed literature. researchgate.netmdpi.com

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary therapeutic approach for hormone-dependent breast cancer. nih.gov Research into aromatase inhibitors has explored numerous chemical scaffolds, including some quinoline (B57606) derivatives. researchgate.net However, dedicated studies detailing the effects of this compound on aromatase activity were not identified.

Cellular Pathway Modulation

The modulation of cellular pathways is a hallmark of many pharmacologically active compounds. For the broader class of quinoline derivatives, activities such as inducing cell cycle arrest and apoptosis, and interfering with cell migration and angiogenesis are areas of intense research in oncology. orientjchem.orgekb.eg However, specific experimental data for this compound is limited.

There are no specific studies in the available scientific literature that detail the mechanism by which this compound may induce cell cycle arrest. The arrest of cell cycle progression at specific checkpoints is a common mechanism for anticancer agents, preventing cell proliferation. mdpi.comscbt.com Various quinoline derivatives have been shown to arrest the cell cycle at different phases, such as G1 or G2/M, often by targeting proteins like cyclin-dependent kinases (CDKs). tandfonline.comnih.gov Without direct experimental evidence, the effect of this compound on cell cycle progression remains uncharacterized.

An extensive search of published research did not yield studies focused on the induction of apoptosis by this compound. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells, and its induction is a desired feature of many anticancer therapies. plos.orgmdpi.com Research has demonstrated that certain quinoline-based compounds can trigger apoptosis through various molecular pathways, including those that are mitochondria-dependent. tandfonline.comnih.govmdpi.com However, the pro-apoptotic potential of this compound has not been specifically investigated or reported.

Specific data on the ability of this compound to interfere with cell migration and angiogenesis is not available in the current scientific literature.

Cell Migration: The inhibition of cell migration is a key strategy for preventing cancer metastasis. nih.gov While the quinoline scaffold is part of molecules studied for their anti-migratory properties, the specific effects of this compound have not been documented.

Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. nih.gov Targeting this process is a validated anti-cancer strategy. youtube.com Some complex quinoline derivatives have been found to inhibit angiogenesis by targeting pathways involving vascular endothelial growth factor (VEGF). nih.govnih.gov Nevertheless, no such investigations have been published for this compound.

Elucidation of Biochemical Interactions with Macromolecular Targets

There is a lack of published research specifically elucidating the biochemical interactions of this compound with macromolecular targets. The biological activity of a compound is defined by its interactions with cellular macromolecules such as proteins and nucleic acids. For the quinoline class of compounds, various molecular targets have been identified, including:

DNA (via intercalation) tandfonline.com

Receptor Tyrosine Kinases (e.g., EGFR, VEGF receptors) nih.gov

Tubulin ekb.eg

Enzymes like PI3K nih.gov

Molecular docking and other computational methods are often used to predict and analyze these interactions. mdpi.com However, without dedicated biochemical or biophysical studies, the specific macromolecular targets of this compound remain unknown.

Note: Due to the absence of specific experimental data for this compound in the reviewed scientific literature, data tables could not be generated for the outlined topics.

Emerging Research Avenues and Future Directions for 7 Ethoxy 2 Methylquinolin 4 Ol

Advanced Synthetic Strategies for Novel Analogues with Tuned Pharmacophores

The development of novel analogues of 7-Ethoxy-2-methylquinolin-4-ol with fine-tuned pharmacophores is a primary avenue for future research. Established synthetic methodologies for the quinolin-4-one core, such as the Gould-Jacobs reaction and the Conrad-Limpach synthesis, provide a robust foundation for creating a diverse library of derivatives. nih.gov These classical methods, which typically involve the cyclization of aniline (B41778) derivatives, can be adapted to produce analogues by utilizing a variety of substituted anilines and β-ketoesters. researchgate.net

Modern synthetic approaches, including transition metal-catalyzed reactions and microwave-assisted synthesis, offer pathways to more complex and diverse analogues. nih.govresearchgate.net These methods can facilitate the introduction of a wide range of functional groups at various positions on the quinoline (B57606) ring, allowing for systematic exploration of the structure-activity relationship (SAR). For instance, modifications to the 2-methyl group or the introduction of substituents on the carbocyclic ring could significantly modulate the compound's biological activity.

Table 1: Potential Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Description | Potential Modifications |

| Gould-Jacobs Reaction | Thermal cyclization of an aniline with a substituted malonic ester. nih.gov | Variation of the aniline precursor to modify the carbocyclic ring. |

| Conrad-Limpach Synthesis | Reaction of an aniline with a β-ketoester followed by thermal cyclization. nih.gov | Use of different β-ketoesters to alter the substituent at the 2-position. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction times and improve yields. researchgate.net | Rapid generation of a library of analogues for high-throughput screening. |

| Transition Metal Catalysis | Palladium-catalyzed cross-coupling reactions to introduce diverse substituents. nih.gov | Functionalization of halogenated quinoline precursors. |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A deeper understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. An integrated approach combining computational modeling and experimental validation will be instrumental in elucidating its molecular interactions. Computational techniques such as molecular docking and Density Functional Theory (DFT) studies can predict the binding modes of the compound with potential biological targets and provide insights into its electronic properties and reactivity. nih.gov

These in silico predictions can then guide experimental studies. For example, if docking studies suggest a particular enzyme as a target, in vitro enzyme inhibition assays can be performed to validate this hypothesis. Furthermore, techniques like X-ray crystallography of the compound bound to its target can provide definitive structural information about the interaction. This iterative cycle of computational prediction and experimental verification can accelerate the identification of the precise mechanism of action. researchgate.net

Exploration of Novel Biological Targets Beyond Current Findings

The quinoline scaffold is known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. biointerfaceresearch.comresearchgate.netnih.gov This suggests that this compound and its analogues may interact with a variety of biological targets. A key future direction will be to screen this compound and its derivatives against a wide range of assays to identify novel therapeutic applications.

For instance, given the prevalence of quinolones as antibacterial agents that target DNA gyrase and topoisomerase IV, it would be logical to investigate the potential of this compound in this area. wikipedia.org Similarly, the known anticancer activities of some quinoline derivatives warrant the exploration of its effects on cancer cell lines and related molecular targets like protein kinases or DNA methyltransferases. nih.govmdpi.com The investigation into its potential as an antileishmanial agent, a property seen in other 4-substituted quinolines, could also be a fruitful area of research. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

As research into the biological activities of this compound progresses, the need for sensitive and reliable analytical methods for its detection and quantification in various research matrices (e.g., biological fluids, cell cultures) will become paramount. High-performance liquid chromatography (HPLC), particularly when coupled with fluorescence detection, is a powerful technique for the determination of quinoline derivatives and could be adapted for this specific compound. researchgate.net

Furthermore, the development of electroanalytical methods, which have been successfully applied to other quinoline-based compounds, could offer a rapid and cost-effective alternative for routine analysis. researchgate.net The optimization of these methods will be crucial for pharmacokinetic and metabolic studies, which are essential components of the drug development process.

Table 2: Potential Analytical Methods for this compound

| Analytical Method | Principle | Application |

| HPLC with Fluorescence Detection | Separation based on polarity followed by detection of native fluorescence. researchgate.net | Quantification in biological fluids for pharmacokinetic studies. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | Identification of metabolites and degradation products. |

| Voltammetry | Measurement of current as a function of applied potential. researchgate.net | Rapid and sensitive detection in simple matrices. |

| UV-Vis Spectrophotometry | Measurement of light absorption in the ultraviolet-visible range. | Routine quantification of pure samples and in dosage forms. |

Contributions to Rational Drug Design and Development Frameworks

The study of this compound and its analogues can make significant contributions to the broader field of rational drug design. mdpi.commanchester.ac.ukbenthamscience.com By systematically modifying the structure of this compound and correlating these changes with its biological activity, researchers can develop detailed structure-activity relationships (SAR). This knowledge can then be used to design more potent and selective molecules. nih.gov

The quinoline scaffold serves as a valuable starting point for the development of multi-target ligands, which are of increasing interest in the treatment of complex diseases. benthamdirect.com The insights gained from the investigation of this compound can inform the design of future quinoline-based drugs with improved pharmacokinetic and pharmacodynamic properties. Ultimately, this research will contribute to the expansion of the chemical space available for the development of new and effective therapies.

Q & A

Q. What are the optimal synthetic routes for 7-Ethoxy-2-methylquinolin-4-ol, considering regioselectivity and functional group compatibility?

- Methodological Answer : The synthesis typically begins with a quinoline backbone functionalized via Friedländer or Skraup reactions. Ethoxy groups are introduced using Williamson ether synthesis (e.g., reacting 7-hydroxy precursors with ethyl bromide in alkaline conditions). Methyl groups at position 2 can be added via nucleophilic substitution or palladium-catalyzed cross-coupling. Key challenges include avoiding over-oxidation of the 4-hydroxyl group; protecting groups like acetyl may be employed . For regioselective ethoxy substitution, steric and electronic effects are mitigated using directing groups (e.g., amino at position 6, as in ).

Q. How can solubility challenges of this compound in aqueous systems be addressed for in vitro bioassays?

- Methodological Answer : Solubility in polar solvents (e.g., water) is limited due to the hydrophobic quinoline core. Common strategies include:

- Co-solvent systems : 10-20% DMSO or ethanol in buffered solutions (pH 7.4) .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) at 0.1-1% v/v .

- pH adjustment : Deprotonation of the 4-hydroxyl group (pKa ~9.5) enhances solubility in alkaline media, but may alter bioactivity .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8-12 min) and ESI+ for mass confirmation (expected [M+H]⁺ = 233.2) .

- NMR : Key signals include δ 1.4 ppm (triplet, -OCH₂CH₃), δ 2.6 ppm (singlet, C2-CH₃), and δ 6.8-8.2 ppm (aromatic protons) .

- X-ray crystallography : Resolves substituent positioning and hydrogen-bonding networks (e.g., π-π stacking distances ~3.6-3.8 Å) .

Advanced Research Questions

Q. How does the ethoxy group at position 7 influence biological activity compared to methoxy or hydroxyl analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Ethoxy vs. Methoxy : Ethoxy’s larger size enhances lipophilicity (logP +0.5), improving membrane permeability but reducing solubility. This trade-off impacts cytotoxicity profiles (e.g., IC₅₀ shifts from 12 µM to 18 µM in cancer cell lines) .

- Hydroxyl substitution : Removal of the ethoxy group (e.g., 7-H analog) decreases antifungal activity (MIC from 2 µg/mL to >10 µg/mL) due to lost hydrophobic interactions with target enzymes .

Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid Phase I oxidation of the ethoxy group as a key inactivation pathway. Co-administration with CYP450 inhibitors (e.g., ketoconazole) restores activity .

- Pharmacokinetic modeling : Allometric scaling from rodent data predicts low oral bioavailability (<15%) due to first-pass metabolism. Subcutaneous or intraperitoneal administration is preferred .

Q. How can computational modeling predict binding interactions of this compound with bacterial topoisomerase IV?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with PDB 3FV5 (Staphylococcus aureus topoisomerase IV). The ethoxy group forms van der Waals contacts with Leu84 and Gly85, while the 4-hydroxyl hydrogen-bonds to Asp83. Methyl at C2 stabilizes the quinoline ring in a planar conformation .

- MD simulations : 100-ns trajectories in explicit solvent reveal stable binding (RMSD <2 Å) but highlight flexibility in the ethoxy side chain, suggesting room for optimization .

Contradiction Analysis

Q. How to address discrepancies in reported antibacterial efficacy across studies?

- Methodological Answer : Variability often arises from:

- Strain-specific resistance : Check for efflux pump overexpression (e.g., AcrAB-TolC in Gram-negative strains) via RT-qPCR .

- Biofilm vs. planktonic assays : Biofilms reduce susceptibility 4-8 fold; use crystal violet or resazurin assays for accurate IC₅₀ .

- Compound degradation : Confirm stability in culture media via LC-MS; degradation products (e.g., 7-hydroxy analogs) may lack activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.